molecular formula C14H16N4O4 B2614520 N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide CAS No. 878965-69-6

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide

Katalognummer B2614520
CAS-Nummer: 878965-69-6
Molekulargewicht: 304.306
InChI-Schlüssel: PFVQLKQHVGIMGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide, also known as CCPA, is a chemical compound that has been widely used in scientific research for its ability to selectively activate A1 adenosine receptors. A1 adenosine receptors are a type of G protein-coupled receptor that plays an important role in regulating various physiological processes, including heart rate, blood pressure, and neurotransmitter release.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has been used in a wide range of scientific research applications, including studies on the role of A1 adenosine receptors in cardiovascular function, neurotransmitter release, and neuroprotection. N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has also been used to investigate the potential therapeutic benefits of A1 adenosine receptor activation in various disease states, including ischemic stroke, epilepsy, and Parkinson's disease.

Wirkmechanismus

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide selectively activates A1 adenosine receptors by binding to a specific site on the receptor and inducing a conformational change that leads to downstream signaling events. This activation of A1 adenosine receptors can result in the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of A1 adenosine receptors by N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of heart rate, blood pressure, and neurotransmitter release. N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has also been shown to have neuroprotective effects in animal models of ischemic stroke and epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has several advantages for use in lab experiments, including its high potency and selectivity for A1 adenosine receptors. However, its relatively short half-life and potential for off-target effects can limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide and A1 adenosine receptors, including the development of more selective and potent A1 adenosine receptor agonists, the investigation of the role of A1 adenosine receptors in other disease states, and the exploration of the potential therapeutic benefits of A1 adenosine receptor activation in humans. Additionally, further research is needed to fully understand the downstream signaling pathways and physiological effects of A1 adenosine receptor activation by N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide.

Synthesemethoden

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanocyclohexanone with 3-nitropyridine, followed by the addition of ethyl chloroacetate and sodium hydride. The resulting intermediate is then treated with hydrochloric acid and sodium hydroxide to yield N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c15-10-14(6-2-1-3-7-14)17-12(19)9-22-11-5-4-8-16-13(11)18(20)21/h4-5,8H,1-3,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVQLKQHVGIMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=C(N=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264105
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.